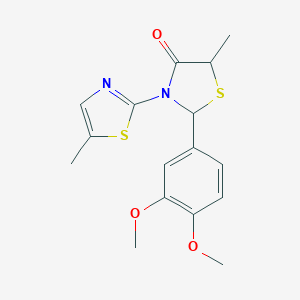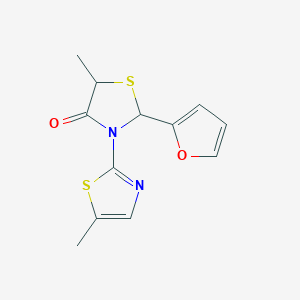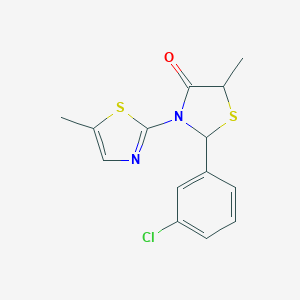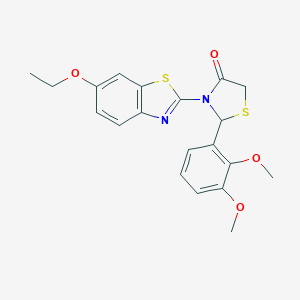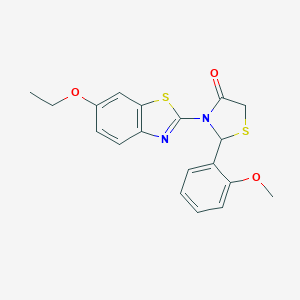![molecular formula C22H18N2O2S B277768 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide](/img/structure/B277768.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide, also known as BTA-1, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-1 is a benzothiazole derivative that has been synthesized and investigated for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide involves binding to the beta-amyloid peptide, which is a key component of amyloid fibrils. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide has been shown to inhibit the formation of amyloid fibrils and disrupt pre-formed fibrils. This mechanism of action makes N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide has also been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide has been shown to protect neurons from oxidative stress and prevent neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide in lab experiments is its high purity and stability. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety precautions when handling N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide in lab experiments.
Orientations Futures
There are several future directions for the research of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is to explore its use as a fluorescent probe for detecting amyloid fibrils in vivo. Additionally, further research is needed to understand the long-term effects and potential toxicity of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide in vivo.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide have been discussed in this paper. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide has shown promising results in various studies and has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 5-amino-2-methoxybenzothiazole in the presence of a base. The resulting product is then purified using column chromatography to obtain N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide in high yield and purity.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide has been investigated for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide has also been studied for its potential use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases.
Propriétés
Formule moléculaire |
C22H18N2O2S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H18N2O2S/c1-14-7-3-4-8-16(14)21(25)23-18-13-15(11-12-19(18)26-2)22-24-17-9-5-6-10-20(17)27-22/h3-13H,1-2H3,(H,23,25) |
Clé InChI |
QIQGNEXSUJPWIC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



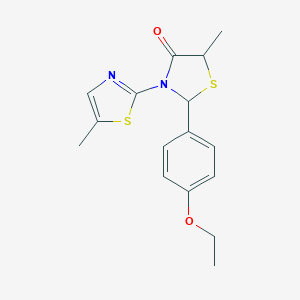
![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)

